
N-(4-chlorophenyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, commonly known as CPOA, is a chemical compound used in scientific research. It belongs to the class of oxadiazole derivatives and is known for its potential pharmacological activities.
作用機序
The mechanism of action of CPOA is not fully understood. However, it has been reported to exert its pharmacological activities by modulating various signaling pathways such as NF-κB, MAPK, and PI3K/Akt. CPOA has also been reported to inhibit the activity of various enzymes such as COX-2, MMP-9, and NOS.
Biochemical and Physiological Effects
CPOA has been reported to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. CPOA has also been reported to induce apoptosis in cancer cells and inhibit angiogenesis. In addition, CPOA has been reported to have neuroprotective effects and improve cognitive function.
実験室実験の利点と制限
CPOA has several advantages for lab experiments. It is easy to synthesize and can be obtained in high purity. CPOA is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, CPOA has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain assays. In addition, CPOA has low bioavailability, which can limit its in vivo efficacy.
将来の方向性
There are several future directions for the study of CPOA. One potential area of research is the development of CPOA analogs with improved pharmacological properties. Another area of research is the investigation of the molecular targets of CPOA and the elucidation of its mechanism of action. Further studies are also needed to determine the in vivo efficacy of CPOA and its potential use as a therapeutic agent in the treatment of various diseases.
Conclusion
In conclusion, CPOA is a chemical compound with potential pharmacological activities. It has been extensively studied for its anti-inflammatory, anti-tumor, and anti-oxidant properties. CPOA has several advantages for lab experiments, including easy synthesis and stability. However, it also has some limitations, such as poor solubility and low bioavailability. Future research directions include the development of CPOA analogs and the investigation of its molecular targets and mechanism of action.
合成法
The synthesis of CPOA involves the reaction of 4-chlorophenyl isocyanate with 2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenol in the presence of a base. The resulting product is then reacted with chloroacetyl chloride to obtain CPOA. The synthesis method of CPOA has been reported in the literature and can be easily replicated in the laboratory.
科学的研究の応用
CPOA has been extensively studied for its potential pharmacological activities. It has been reported to have anti-inflammatory, anti-tumor, and anti-oxidant properties. CPOA has also been studied for its potential use as a therapeutic agent in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
N-(4-chlorophenyl)-2-[2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O3/c1-15-5-4-6-16(13-15)22-26-23(30-27-22)19-7-2-3-8-20(19)29-14-21(28)25-18-11-9-17(24)10-12-18/h2-13H,14H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SADBAKLZADTYSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

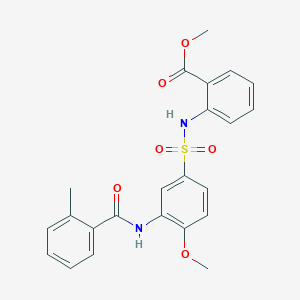
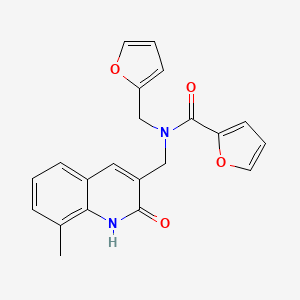

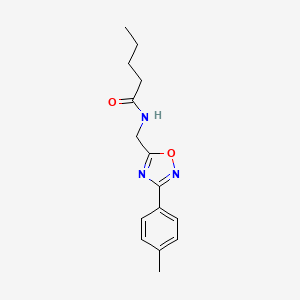
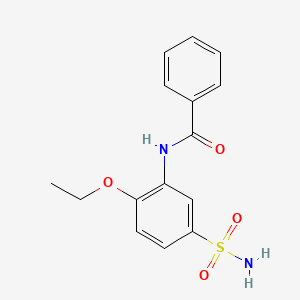
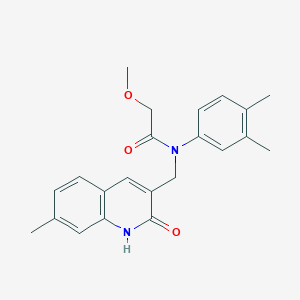

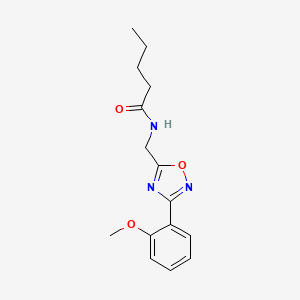
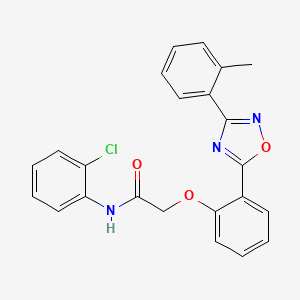
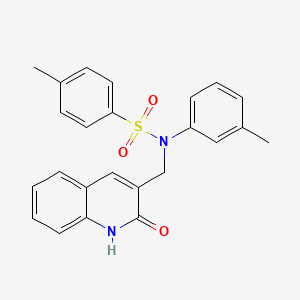
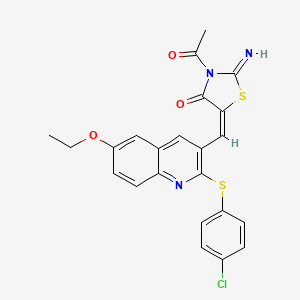
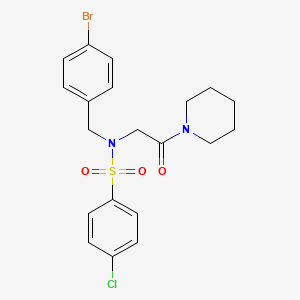
![2-[(4-Chlorophenyl)sulfonyl-[(3-methylphenyl)methyl]amino]acetamide](/img/structure/B7706056.png)
